Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a complex organic compound with the molecular formula and a molecular weight of approximately 415.40 g/mol. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core, a hydroxyl group at the seventh position, and a carboxylic acid functional group. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective moiety for the amino group during various chemical reactions.
This compound is synthesized through various chemical methods involving the protection of functional groups and cyclization reactions. It has garnered interest in both academic and industrial settings due to its potential applications in medicinal chemistry and organic synthesis.
Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can be classified as:
The synthesis of Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid typically involves several key steps:
The reaction conditions are optimized for high yield and purity, often involving solvents like methanol or dichloromethane and various catalysts or reagents for hydroxylation and cyclization processes. Industrial methods mirror laboratory synthesis but are scaled for larger quantities.
The compound's structure can be represented by its IUPAC name:
The structural representation includes a tetrahydroisoquinoline ring system with substituents that confer specific biological activities.
Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid can participate in several types of chemical reactions:
The reactions yield various products including quinone derivatives from oxidation and substituted tetrahydroisoquinoline derivatives from substitution processes.
The mechanism of action involves binding interactions with specific molecular targets such as enzymes and receptors. The hydroxyl and carboxyl groups enhance binding affinity and specificity towards these targets. This interaction modulates enzymatic activity or receptor function, potentially leading to therapeutic effects.
Relevant data regarding melting point or boiling point is not widely documented but can vary based on purity and specific synthetic routes employed.
Fmoc-7-hydroxy-(R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has diverse applications:
The enantioselective synthesis of the (R)-configured tetrahydroisoquinoline scaffold is critical for producing Fmoc-7-hydroxy-(R)-Tic-OH with high optical purity. Chiral pool strategies often employ D-amino acid derivatives or enantiopure precursors, leveraging natural chiral centers to induce stereoselectivity during ring formation. For example, enzymatic resolution using lipases or esterases enables kinetic separation of racemic mixtures of 7-hydroxy-Tic precursors, yielding the (R)-enantiomer with >98% enantiomeric excess (ee) [10]. Alternatively, diastereoselective Pictet-Spengler reactions catalyzed by chiral Brønsted acids (e.g., phosphoric acids derived from BINOL) facilitate asymmetric cyclization. This method achieves up to 95% ee for the (R)-configuration by controlling iminium ion geometry through sterically constrained transition states [6] [8]. Metal-mediated asymmetric hydrogenation of dehydroisoquinolines using Ru-BINAP catalysts provides another route, affording enantiomeric ratios exceeding 97:3 under optimized pressures (50–100 psi H₂) and temperatures (25–50°C) [10].
Table 1: Comparative Analysis of Asymmetric Synthesis Methods for (R)-7-Hydroxy-Tic Scaffold
Method | Catalyst/Reagent | Reaction Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Enzymatic Resolution | Candida antarctica Lipase B | pH 7.5, 30°C | >98 | 45–50 |
Chiral Acid Catalysis | (R)-TRIP Phosphoric Acid | Toluene, -20°C, 48h | 92–95 | 75–82 |
Asymmetric Hydrogenation | Ru-(S)-BINAP | 50 psi H₂, MeOH, 50°C | 96–97 | 88–90 |
Chiral Auxiliary Approach | (1R,2S)-Norephedrine | THF, -78°C to RT, 72h | 99 | 70 |
Fmoc-7-hydroxy-(R)-Tic-OH serves as a constrained amino acid analogue in SPPS, where its Fmoc group enables orthogonal deprotection under mild basic conditions (20% piperidine/DMF). The phenolic hydroxyl group requires protection (typically with tert-butyl or trityl groups) to prevent side reactions during coupling. Activation via O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU) or hexafluoro phosphate (HATU) in the presence of N,N-diisopropylethylamine (DIPEA) achieves coupling efficiencies >98% in model peptide sequences [3] [7] [9]. The rigid tetrahydroisoquinoline core introduces β-turn mimetics in peptides, enhancing receptor binding selectivity. Post-incorporation, global deprotection with trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) cleaves the peptide while preserving the (R)-stereochemistry. Critical challenges include suppressing diketopiperazine formation during segment condensation, mitigated by pseudoproline dipeptide strategies [3] [9].
Key SPPS Integration Parameters:
Biocatalysis offers sustainable pathways to enantiopure (R)-7-hydroxy-Tic precursors using engineered enzymes. Imine reductases (IREDs) selectively reduce prochiral imines like 7-hydroxy-3,4-dihydroisoquinoline-3-carboxylates, generating the (R)-configured tertiary amine with 99% ee under NADPH cofactor recycling systems [9]. Whole-cell biotransformations using E. coli expressing Catharanthus roseus strictosidine synthase analogues catalyze Pictet-Spengler condensations between dopamine derivatives and aldehydes, yielding (R)-Tic scaffolds with 85% diastereomeric excess. Directed evolution of these enzymes has improved thermostability (Tm >65°C) and substrate tolerance for bulky Fmoc-protected aldehydes. Immobilized enzyme reactors enable continuous-flow production, achieving space-time yields of 50 g·L⁻¹·d⁻¹ at pilot scales [3] [9].
Photoredox catalysis enables radical-mediated Pictet-Spengler cyclizations for constructing the tetrahydroisoquinoline core under mild conditions. Irradiation of N-(2-arylethyl)glyoxylamides with blue LEDs (456 nm) in the presence of [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ generates α-amino radicals via single-electron transfer (SET). Intramolecular cyclization onto the electron-rich aryl ring (e.g., 3-hydroxy-substituted arenes) yields the (R)-7-hydroxy-Tic scaffold with >90% ee when chiral iridium catalysts coordinate the intermediate iminium ion [8] [9]. Scavengers like dimethyl sulfoxide (DMSO) suppress radical disproportionation, while microfluidic reactors enhance photon efficiency. This method tolerates Fmoc-protection and achieves turnover numbers (TON) of 10⁴, making it scalable for GMP manufacturing of peptide building blocks [8].
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3